2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile
Overview
Description
2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C12H5Cl3N2, and it has an average mass of 283.540 Da .
Scientific Research Applications
2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile has been explored for its potential biological activities and applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Safety and Hazards
The safety data sheet for a similar compound, Chloronicotinonitrile, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile typically involves the reaction of 2,6-dichloropyridine-3-carbonitrile with 2,4-dichlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate. The reaction is carried out in a mixture of 1,4-dioxane and water at 100°C under microwave irradiation for 2 hours . The reaction mixture is then cooled, and the product is purified by silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form corresponding amines, while the aromatic ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The exact mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-Chloro-6-(2,4-dichlorophenyl)pyridine: Shares a similar structure but lacks the nitrile group.
2,6-Dichloropyridine-3-carbonitrile: A precursor in the synthesis of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile.
2,4-Dichlorophenylboronic acid: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct reactivity and potential biological activity
Properties
IUPAC Name |
2-chloro-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N2/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-16)12(15)17-11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMITLQYGOMUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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